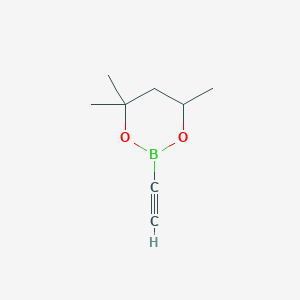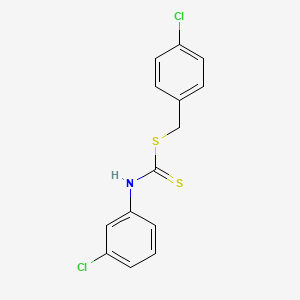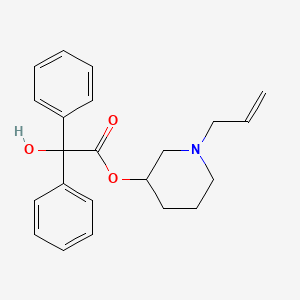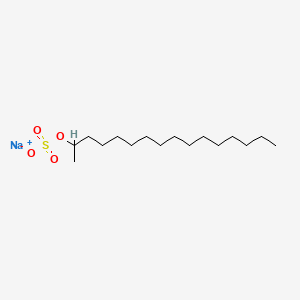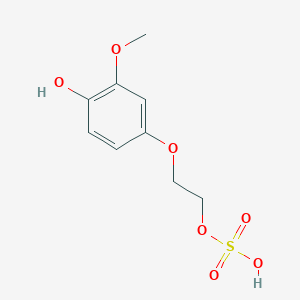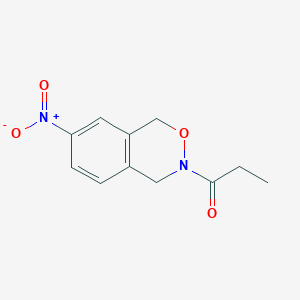
(1R,2R)-2-Methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Methylcyclobutan-1-ol is a chiral organic compound with the molecular formula C5H10O. It is a cyclobutane derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon. The compound is notable for its stereochemistry, as it exists in the (1R,2R) configuration, meaning both substituents are on the same side of the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,2-dihalide, under basic conditions. For example, the reaction of 1,2-dibromo-2-methylpropane with a strong base like sodium hydroxide can yield this compound through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation of a suitable precursor. For instance, the hydrogenation of 2-methylcyclobutanone in the presence of a chiral catalyst can produce this compound with high enantiomeric purity. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methylcyclobutanone
Reduction: 2-Methylcyclobutane
Substitution: 2-Methylcyclobutyl chloride
Applications De Recherche Scientifique
(1R,2R)-2-Methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with chiral centers.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Methylcyclobutan-1-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-Methylcyclobutan-1-ol: The enantiomer of (1R,2R)-2-Methylcyclobutan-1-ol, with opposite stereochemistry.
2-Methylcyclobutanone: A ketone derivative with similar structural features but different reactivity.
2-Methylcyclobutane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
21024-61-3 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
(1R,2R)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
HVPLFSASJVVSHR-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]1O |
SMILES canonique |
CC1CCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


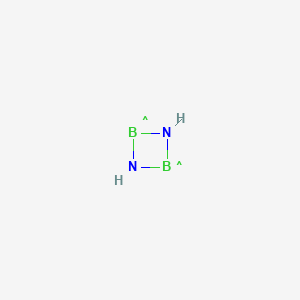
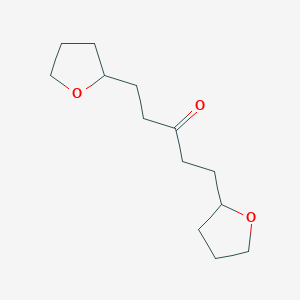
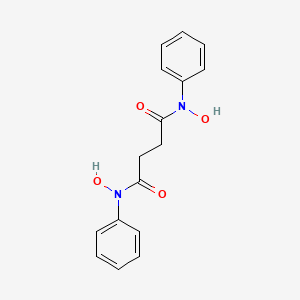
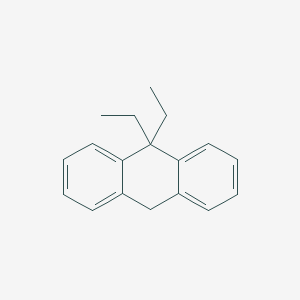
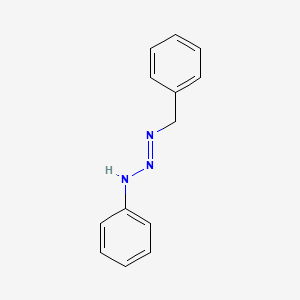
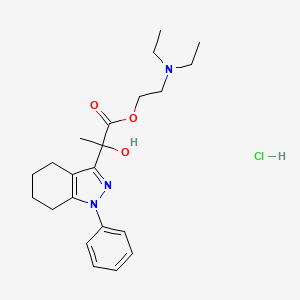
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
